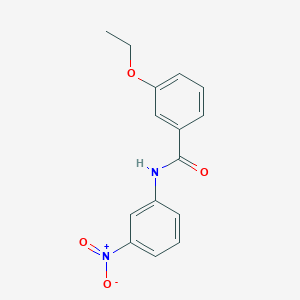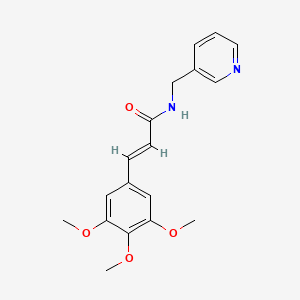![molecular formula C22H18FN3O2 B3462149 4-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3462149.png)
4-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide
Descripción general
Descripción
4-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide, also known as FPH1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. FPH1 is a potent and selective inhibitor of the Hippo pathway, which plays a crucial role in regulating cell growth and proliferation. The Hippo pathway is dysregulated in various types of cancer, making FPH1 a promising candidate for cancer therapy.
Mecanismo De Acción
4-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide works by inhibiting the activity of the Hippo pathway, specifically by targeting the protein kinase LATS1/2. LATS1/2 is a key component of the Hippo pathway and is responsible for phosphorylating and inactivating the transcriptional co-activators YAP and TAZ. Inhibition of LATS1/2 by this compound leads to the activation of YAP and TAZ, which promotes cell proliferation and survival. This compound has been shown to selectively inhibit LATS1/2, without affecting other kinases in the cell.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on cancer cells. In vitro studies have demonstrated that this compound inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In vivo studies have shown that this compound inhibits tumor growth and metastasis in mouse models of liver cancer and breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide in lab experiments is its high potency and selectivity for LATS1/2. This allows for specific inhibition of the Hippo pathway, without affecting other pathways in the cell. Furthermore, this compound has been shown to have low toxicity in normal cells, making it a safe and effective candidate for cancer therapy. One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide. One direction is to further investigate the therapeutic potential of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to explore the role of this compound in other diseases, such as cardiovascular disease and neurodegenerative diseases. Furthermore, the development of more potent and soluble analogs of this compound could lead to improved efficacy and safety in cancer therapy.
Aplicaciones Científicas De Investigación
4-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide has been extensively studied in various scientific research applications, particularly in cancer research. The Hippo pathway, which is regulated by this compound, is known to play a critical role in tumor suppression. Dysregulation of the Hippo pathway has been linked to the development and progression of various cancers, including liver, breast, and lung cancer. This compound has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Furthermore, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
4-fluoro-N-[1-(2-phenoxyethyl)benzimidazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c23-17-12-10-16(11-13-17)21(27)25-22-24-19-8-4-5-9-20(19)26(22)14-15-28-18-6-2-1-3-7-18/h1-13H,14-15H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOXYUKISGCNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-methyl-1-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperidine](/img/structure/B3462084.png)


![3-{[(6,8-dichloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B3462114.png)

![4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B3462124.png)
![N-(4-chlorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3462128.png)
![N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B3462139.png)
![ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B3462161.png)
![ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3462167.png)
![ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3462173.png)